LP-533401

描述

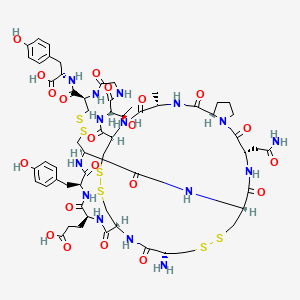

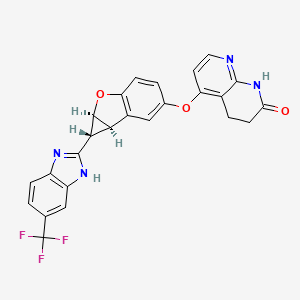

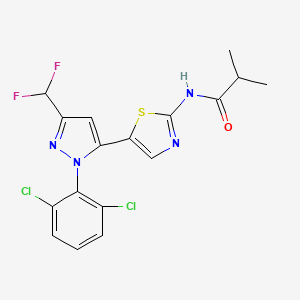

LP-533401 是一种化学化合物,以其作为色氨酸羟化酶 1 的抑制剂而闻名,色氨酸羟化酶 1 是一种调节肠道中血清素产生的酶。 由于其潜在的治疗应用,特别是用于治疗骨质疏松症和肺动脉高血压等疾病,这种化合物引起了极大的关注 .

生化分析

Biochemical Properties

LP-533401 regulates serotonin production in the gut . It completely inhibits serotonin production in TPH1-expressing cells (RBL2H3 cells) at a dose of 1 μM . It interacts with the enzyme Tryptophan Hydroxylase 1, a key player in the synthesis of serotonin .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. In particular, it influences cell function by regulating serotonin production . This regulation can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with Tryptophan Hydroxylase 1 . It acts as an inhibitor of this enzyme, thereby regulating the production of serotonin . This interaction involves binding to the enzyme, leading to enzyme inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to have long-term effects on cellular function. For instance, oral administration of this compound once daily for up to 6 weeks prevents the development of and fully rescues, in a dose-dependent manner, osteoporosis in ovariectomized rodents due to an isolated increase in bone formation .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Mice treated repeatedly with this compound (30–250 mg/kg per day) exhibit marked 5-HT content reductions in the gut, lungs, and blood, but not in the brain . After a single this compound dose (250 mg/kg), lung and gut 5-HT contents decrease by 50%, whereas blood 5-HT levels remain unchanged, suggesting gut and lung 5-HT synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of serotonin synthesis . It interacts with the enzyme Tryptophan Hydroxylase 1, which plays a crucial role in this pathway .

Transport and Distribution

Pharmacokinetic studies in rodents show that this compound level in the brain is negligible following oral administration, indicating that it is virtually unable to cross the blood-brain barrier . This suggests that this compound is primarily distributed within the gut and lungs .

准备方法

LP-533401 的合成涉及多个步骤,从核心结构的制备开始,然后引入特定的官能团。合成路线通常包括:

步骤 1: 通过一系列缩合反应形成核心结构。

步骤 2: 通过卤化反应引入氟原子。

步骤 3: 最终纯化和结晶以获得具有高纯度的目标化合物

This compound 的工业生产方法旨在确保可扩展性和成本效益。这些方法通常涉及优化反应条件,如温度、压力和溶剂选择,以最大限度地提高产率和纯度。

化学反应分析

LP-533401 经历了各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气,通常使用过氧化氢等氧化剂。

还原: 该化合物可以使用硼氢化钠等还原剂还原。

这些反应中使用的常见试剂和条件包括:

氧化剂: 过氧化氢、高锰酸钾。

还原剂: 硼氢化钠、氢化铝锂。

溶剂: 二甲基亚砜、乙腈。

这些反应形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会产生羟基化衍生物,而还原会产生脱羟基化合物。

科学研究应用

作用机制

LP-533401 通过抑制色氨酸羟化酶 1 发挥其作用,色氨酸羟化酶 1 是血清素生物合成第一步中负责的酶。通过与酶的活性位点结合,this compound 阻止了色氨酸转化为 5-羟色胺,从而降低了肠道中的血清素水平。 这种抑制会导致各种生理效应,例如增加骨形成和减少肺动脉高血压 .

相似化合物的比较

与其他色氨酸羟化酶抑制剂相比,LP-533401 具有独特性,因为它对该酶具有高度特异性,并且能够选择性地降低肠道中的血清素水平而不影响大脑中的血清素水平。类似的化合物包括:

LP-521834: 另一种具有相似效力但药代动力学特性不同的色氨酸羟化酶抑制剂。

LP-534193: 一种具有相似作用机制但结构特征不同的化合物

This compound 由于其最小程度地穿过血脑屏障的能力而脱颖而出,使其特别适用于靶向周围血清素而不产生中枢神经系统副作用。

属性

IUPAC Name |

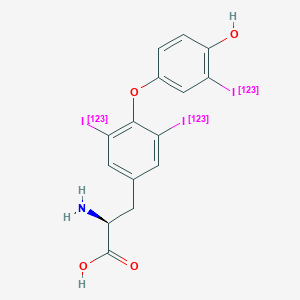

(2S)-2-amino-3-[4-[2-amino-6-[2,2,2-trifluoro-1-[4-(3-fluorophenyl)phenyl]ethoxy]pyrimidin-4-yl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F4N4O3/c28-20-3-1-2-19(13-20)16-8-10-18(11-9-16)24(27(29,30)31)38-23-14-22(34-26(33)35-23)17-6-4-15(5-7-17)12-21(32)25(36)37/h1-11,13-14,21,24H,12,32H2,(H,36,37)(H2,33,34,35)/t21-,24?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZWUKILTKYJLCN-XEGCMXMBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)CC(C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)F)C2=CC=C(C=C2)C(C(F)(F)F)OC3=NC(=NC(=C3)C4=CC=C(C=C4)C[C@@H](C(=O)O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F4N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

526.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

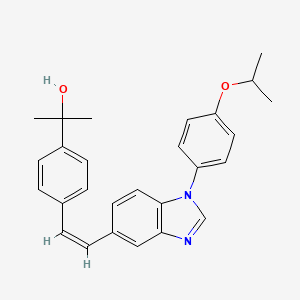

![(S)-3-(3'-Chloro-[1,1'-biphenyl]-4-yl)-2-(((S)-1-ethoxy-1-oxopropan-2-yl)amino)propanoic acid](/img/structure/B608566.png)

![(S)-N-(3-bromophenyl)-N'-cyano-2-methyl-4-(5-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperazine-1-carboximidamide](/img/structure/B608578.png)